molecular formula C14H19NO2 B13167325 1-[2-Amino-1-(4-methylphenyl)ethyl]cyclobutane-1-carboxylic acid

1-[2-Amino-1-(4-methylphenyl)ethyl]cyclobutane-1-carboxylic acid

Cat. No.: B13167325
M. Wt: 233.31 g/mol
InChI Key: ZOKUPEXHJGEJCQ-UHFFFAOYSA-N
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Description

1-[2-Amino-1-(4-methylphenyl)ethyl]cyclobutane-1-carboxylic acid is an organic compound that features a cyclobutane ring substituted with an amino group and a carboxylic acid group. The compound also contains a phenyl ring with a methyl substituent. This structure makes it an interesting subject for various chemical and biological studies due to its unique combination of functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Amino-1-(4-methylphenyl)ethyl]cyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-amino-1-cyclobutanecarboxylic acid with 4-methylphenylacetaldehyde under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride and is carried out in an organic solvent like methanol or ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of protective groups and purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-[2-Amino-1-(4-methylphenyl)ethyl]cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like acyl chlorides or anhydrides can be used in the presence of a base such as pyridine.

Major Products:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

1-[2-Amino-1-(4-methylphenyl)ethyl]cyclobutane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies of enzyme-substrate interactions and protein-ligand binding due to its unique structure.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-Amino-1-(4-methylphenyl)ethyl]cyclobutane-1-carboxylic acid involves its interaction with various molecular targets. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity. The phenyl ring can participate in π-π interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate biological pathways, leading to specific physiological effects.

Comparison with Similar Compounds

    1-Amino-1-cyclobutanecarboxylic acid: Lacks the phenyl and methyl substituents, making it less hydrophobic and potentially less active in biological systems.

    4-Methylphenylalanine: Contains a similar phenyl ring with a methyl substituent but lacks the cyclobutane ring, affecting its conformational flexibility and binding properties.

Uniqueness: 1-[2-Amino-1-(4-methylphenyl)ethyl]cyclobutane-1-carboxylic acid is unique due to the presence of both a cyclobutane ring and a substituted phenyl ring. This combination of structural features provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

1-[2-amino-1-(4-methylphenyl)ethyl]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C14H19NO2/c1-10-3-5-11(6-4-10)12(9-15)14(13(16)17)7-2-8-14/h3-6,12H,2,7-9,15H2,1H3,(H,16,17)

InChI Key

ZOKUPEXHJGEJCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CN)C2(CCC2)C(=O)O

Origin of Product

United States

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